molecular formula C14H8Cl2O3 B2635989 2-Formylphenyl 2,4-dichlorobenzoate CAS No. 622790-56-1

2-Formylphenyl 2,4-dichlorobenzoate

Cat. No.: B2635989
CAS No.: 622790-56-1
M. Wt: 295.12
InChI Key: WTEGFZRBYMKKNP-UHFFFAOYSA-N
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Description

2-Formylphenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of formyl and dichlorobenzoyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2-formylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-Formylphenyl 2,4-dichlorobenzoic acid.

    Reduction: 2-Hydroxymethylphenyl 2,4-dichlorobenzoate.

    Substitution: 2-Formylphenyl 2,4-dichlorobenzamide or 2-Formylphenyl 2,4-dichlorobenzothioate.

Scientific Research Applications

2-Formylphenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The dichlorobenzoyl group can interact with hydrophobic pockets in proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenyl benzoate
  • 2-Formylphenyl 4-chlorobenzoate
  • 2-Formylphenyl 3,5-dichlorobenzoate

Uniqueness

2-Formylphenyl 2,4-dichlorobenzoate is unique due to the presence of both formyl and dichlorobenzoyl groups, which confer distinct chemical reactivity and biological activity. The dichlorobenzoyl group enhances the compound’s hydrophobicity, making it more effective in interacting with hydrophobic sites on proteins. The formyl group provides a reactive site for covalent modification of biomolecules, which is not present in similar compounds without the formyl group.

Properties

IUPAC Name

(2-formylphenyl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-10-5-6-11(12(16)7-10)14(18)19-13-4-2-1-3-9(13)8-17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEGFZRBYMKKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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